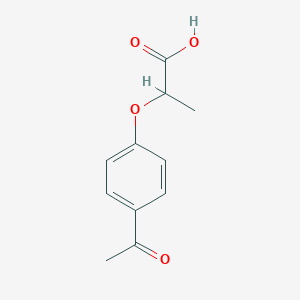

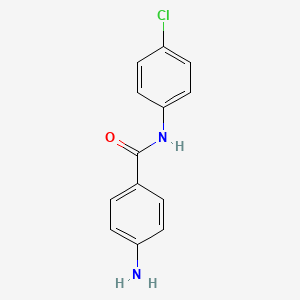

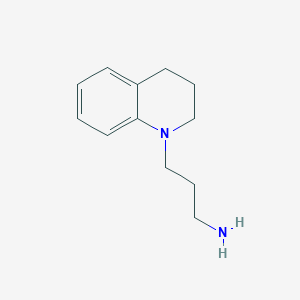

![molecular formula C56H72O12S4 B1336078 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene CAS No. 210706-03-9](/img/structure/B1336078.png)

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene

Overview

Description

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene is a type of calixarene, a class of macrocyclic compounds . It has the ability to self-assemble into water-soluble nanoparticles when combined with silver nitrate and fluorescein .

Molecular Structure Analysis

The molecular formula of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene is C56H72O12S4 . The compound has a complex structure that includes multiple ether and ester groups, as well as four sulfur atoms . The exact 3D structure is not available due to the large number of atoms and the flexibility of the molecule .Physical And Chemical Properties Analysis

The compound is a solid at 20°C . Its molecular weight is 1065.4 g/mol .Scientific Research Applications

Environmental Monitoring

- Mercury Detection in Water : A study developed a modified glassy carbon electrode using 4-tert-butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene, which significantly improved the sensitivity for detecting trace amounts of mercury (Hg 2+) in water. This approach offers a practical, rapid, and economical method for mercury determination in water samples (Wang et al., 2009).

- Silver Ion Detection : Similarly, this compound was used to enhance the sensitivity of a modified electrode for detecting silver ions (Ag+) in water, demonstrating its usefulness in environmental monitoring (Wang et al., 2011).

Chemical Synthesis and Properties

- Derivative Synthesis : The synthesis of photo-switchable derivatives of p-tert-butyl thiacalix[4]arenes containing ethoxycarbonyl and 4-amidoazobenzene fragments has been reported, showing the potential for creating compounds with unique binding properties (Vavilova et al., 2013).

- Metal Ion Recognition : A study showed that p-tert-butyl thiacalix[4]arenes functionalized with amide and hydrazide groups can effectively recognize and self-assemble with metal ions, forming nanosized structures. This has implications for constructing molecular receptors and nanotechnology applications (Yushkova & Stoikov, 2009).

Molecular Recognition and Self-Assembly

- Amino Acid and Anion Recognition : Research has demonstrated that thiacalix[4]arene derivatives can act as receptors for α-hydroxy and dicarboxylic acids, exhibiting specific binding properties. This suggests potential applications in molecular recognition and sensing technologies (Stoikov et al., 2010).

- Supramolecular Assemblies : Another study explored the self-assembly properties of thiacalix[4]arene derivatives, particularly their ability to form nanoscale aggregates and recognize specific metal cations, which could be utilized in nanotechnology and materials science (Stoikov et al., 2009).

Mechanism of Action

- The primary targets of this compound are not well-documented in the literature. However, calixarenes like 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene are known for their ability to interact with various molecules due to their unique cage-like structure.

- 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene self-assembles into water-soluble nanoparticles when combined with silver nitrate and fluorescein .

Target of Action

Mode of Action

Properties

IUPAC Name |

ethyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaen-25-yl]oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H72O12S4/c1-17-61-45(57)29-65-49-37-21-33(53(5,6)7)22-38(49)70-40-24-35(55(11,12)13)26-42(51(40)67-31-47(59)63-19-3)72-44-28-36(56(14,15)16)27-43(52(44)68-32-48(60)64-20-4)71-41-25-34(54(8,9)10)23-39(69-37)50(41)66-30-46(58)62-18-2/h21-28H,17-20,29-32H2,1-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVIIKFHGZNQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C2C=C(C=C1SC3=CC(=CC(=C3OCC(=O)OCC)SC4=CC(=CC(=C4OCC(=O)OCC)SC5=C(C(=CC(=C5)C(C)(C)C)S2)OCC(=O)OCC)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H72O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80413134 | |

| Record name | AGN-PC-0LP4U9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1065.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210706-03-9 | |

| Record name | AGN-PC-0LP4U9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene improve the detection of heavy metal ions in water samples?

A1: this compound acts as a modifying agent for glassy carbon electrodes. When applied to the electrode surface, it forms a film that exhibits enhanced sensitivity towards specific heavy metal ions like mercury(II) [] and silver(I) []. While the exact mechanism is not fully elucidated in the provided abstracts, it's likely that the thiacalixarene structure provides a favorable environment for the preconcentration and electrochemical reduction of these metal ions, thus amplifying the analytical signal during voltammetric measurements.

Q2: What are the advantages of using a this compound modified electrode for heavy metal detection compared to a bare electrode?

A2: The research highlights several advantages of using the modified electrode:

- Enhanced Sensitivity: The modified electrode demonstrates significantly improved sensitivity for detecting trace amounts of mercury(II) [] and silver(I) [] compared to a bare glassy carbon electrode. This allows for the detection of lower concentrations of these heavy metals in water samples.

- Practicality: The modified electrode offers a simple, rapid, and economical approach for detecting heavy metals in water samples []. This makes it suitable for routine analysis and environmental monitoring applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

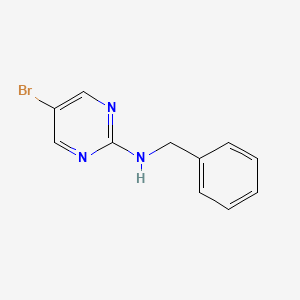

![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)

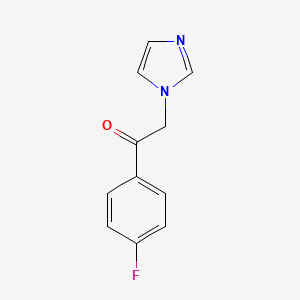

![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)

![[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol](/img/structure/B1336008.png)

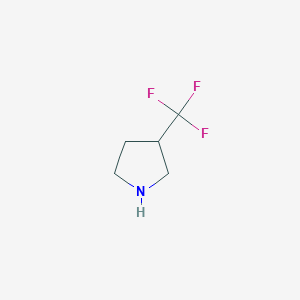

![Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1336010.png)

![4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1336014.png)